3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile
Description
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile: is a complex organic compound featuring a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-7-11-2-1-3-12(6-11)15(20)19-5-4-14-13(9-19)8-17-10-18-14/h1-3,6,8,10H,4-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJZMURGVKQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to scale up the production while maintaining stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: In biological and medicinal research, 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent .
Industry: Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives: These compounds share the core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Pyrido[3,4-d]pyrimidine compounds: These are structurally similar but have different ring fusion patterns, which can affect their reactivity and biological activity.
Uniqueness: 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile is unique due to its specific substitution pattern and the presence of the benzonitrile group, which can enhance its binding affinity and specificity for certain biological targets .
Biological Activity
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure combining a tetrahydropyrido[4,3-d]pyrimidine moiety with a benzonitrile group. Its molecular formula is , and it possesses unique pharmacological properties attributed to the interaction between its structural components.
Research indicates that this compound primarily targets specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit the extracellular signal-regulated kinase (Erk2), which plays a crucial role in the MAPK/ERK signaling pathway. This inhibition leads to decreased phosphorylation of downstream effectors like RSK (ribosomal S6 kinase), thereby affecting cell proliferation and survival pathways.
Biological Activity
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of apoptosis.
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis in rapidly dividing cells. This property has implications for its use as an anticancer agent .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators in vitro.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated significant inhibition of cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound .
- Dihydrofolate Reductase Inhibition : Another study focused on the DHFR inhibitory activity against Pneumocystis carinii and Toxoplasma gondii. The compound exhibited IC50 values comparable to established DHFR inhibitors, indicating its potential as a therapeutic agent against these pathogens .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics in vivo. Preliminary data indicate moderate bioavailability and metabolic stability in animal models, which supports further exploration into clinical applications.
Q & A
Q. Table 1. Biological Activities of Pyrido[4,3-d]pyrimidine Derivatives
Advanced: What computational approaches predict binding affinity with targets like dihydrofolate reductase?
Methodological Answer:
- Molecular Docking : Use software (e.g., Schrödinger Suite) to model ligand-enzyme interactions. Key residues (e.g., Asp27, Leu28 in DHFR) are critical for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to evaluate conformational flexibility .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding free energy, correlating with experimental IC values .
Methodological: How to optimize reaction conditions for introducing the benzonitrile moiety?
Methodological Answer:
- Coupling Agents : Use EDCI/HOBt or DCC/DMAP for amide bond formation. Catalyst loading (1.2–1.5 equiv.) minimizes side products .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives (e.g., 4Å molecular sieves) absorb byproduct water .
- Reaction Monitoring : TLC (silica gel 60 F) with UV detection ensures completion. Purification via recrystallization (ethanol/water) improves yield .
Advanced: How to resolve conflicts between crystallographic and NMR conformational data?
Methodological Answer:
- Variable-Temperature NMR : Assess dynamic processes (e.g., ring-flipping) that may mask conformers observed in crystal structures .
- Molecular Dynamics Simulations : Compare NMR-derived NOE restraints with MD trajectories to validate equilibrium conformations .
- Complementary Techniques : Pair X-ray data with solid-state NMR or IR spectroscopy to analyze crystal packing effects .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Argon-atmosphere vials at –20°C prevent oxidation. Desiccants (silica gel) mitigate hydrolysis of the nitrile group .
- Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) .
Advanced: How to design analogs to improve metabolic stability?
Methodological Answer:
- Metabolic Soft Spot Identification : Use liver microsome assays (human/rat) with LC-MS analysis to detect oxidative metabolites (e.g., CYP3A4-mediated hydroxylation) .
- Bioisosteric Replacement : Substitute labile groups (e.g., replacing benzonitrile with trifluoromethylpyridine) to reduce clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
